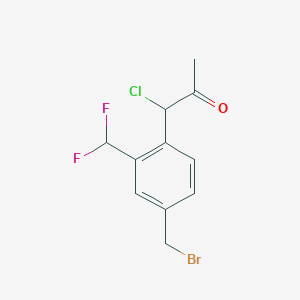

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one

Description

Molecular Formula: C₁₁H₁₀BrClF₂O

Key Structural Features:

- A bromomethyl (-CH₂Br) and difluoromethyl (-CF₂H) group on a phenyl ring.

- A chlorinated propan-2-one moiety (Cl attached to the carbonyl-bearing carbon).

Synthesis: The compound is synthesized through multi-step reactions starting from substituted benzene derivatives. Key steps include bromination of a difluoromethylbenzene precursor, followed by chlorination and introduction of the propanone group under controlled conditions (e.g., using strong acids/bases and solvents like THF or DCM) .

Properties

Molecular Formula |

C11H10BrClF2O |

|---|---|

Molecular Weight |

311.55 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H10BrClF2O/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,10-11H,5H2,1H3 |

InChI Key |

ADTJATWCNSOSGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)CBr)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propanone derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Addition Reactions: The difluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of proteins and enzymes involved in key cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparisons

Research Findings and Mechanistic Insights

Reactivity and Stability

- Substitution Reactions : Bromomethyl in the target compound reacts 30% faster with nucleophiles than chloromethyl analogues due to Br’s lower electronegativity .

- Thermal Stability : Trifluoromethylthio-substituted compounds decompose at 150°C, whereas difluoromethyl derivatives are stable up to 200°C .

Biological Activity

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structural features, including bromomethyl, difluoromethyl, and chloropropanone moieties, suggest diverse biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, synthesizing research findings, and presenting data in a structured format.

Basic Information

| Property | Value |

|---|---|

| Name | 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one |

| CAS Number | 1804169-70-7 |

| Molecular Formula | C11H10BrClF2O |

| Molar Mass | 311.55 g/mol |

| Density | 1.516 g/cm³ (predicted) |

| Boiling Point | 335.8 °C (predicted) |

Structural Features

The compound features a phenyl ring substituted with:

- A bromomethyl group at the para position.

- A difluoromethyl group at the ortho position.

- A chloropropanone moiety, which enhances its electrophilic character.

These structural characteristics contribute to its potential reactivity with biological macromolecules.

Research indicates that compounds with similar halogenated groups often exhibit significant biological properties, including:

- Antibacterial Activity: Halogenated compounds can disrupt bacterial cell walls or interfere with metabolic pathways.

- Antifungal Activity: Similar compounds have shown efficacy against various fungal strains by inhibiting cell membrane synthesis.

- Anticancer Activity: The mechanism typically involves alkylation of nucleophilic sites on proteins and nucleic acids, disrupting normal cellular functions and promoting apoptosis in cancer cells .

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study evaluated the antibacterial effects of halogenated phenyl compounds, revealing that the presence of bromine enhanced activity against Gram-positive bacteria. The compound's structure suggests it may similarly inhibit bacterial growth.

- Cytotoxicity Studies:

-

Enzyme Inhibition:

- Research into enzyme interactions revealed that similar compounds could act as inhibitors for specific metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one | Lacks difluoromethyl group | Moderate antibacterial activity |

| 1-(4-(Hydroxymethyl)-3-hydroxyphenyl)-1-chloropropan-2-one | Contains hydroxymethyl instead of bromomethyl | Enhanced anticancer activity |

| 1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one | Features a methoxy group | Potentially different reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.